trans-2-Fluoro-2-phenylcyclopropanamine Hydrochloride
CAS No.:
Cat. No.: VC17200109
Molecular Formula: C9H11ClFN
Molecular Weight: 187.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11ClFN |
|---|---|
| Molecular Weight | 187.64 g/mol |
| IUPAC Name | (1R,2R)-2-fluoro-2-phenylcyclopropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H10FN.ClH/c10-9(6-8(9)11)7-4-2-1-3-5-7;/h1-5,8H,6,11H2;1H/t8-,9-;/m1./s1 |
| Standard InChI Key | ILZULPIKBDNQEZ-VTLYIQCISA-N |
| Isomeric SMILES | C1[C@H]([C@@]1(C2=CC=CC=C2)F)N.Cl |
| Canonical SMILES | C1C(C1(C2=CC=CC=C2)F)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (1R,2R)-2-fluoro-2-phenylcyclopropan-1-amine hydrochloride, reflects its stereochemistry: the amine and fluorine groups occupy trans positions on the cyclopropane ring. The phenyl group enhances lipophilicity, while the fluorine atom introduces electronic effects that modulate reactivity and binding affinity. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁ClFN |
| Molecular Weight | 187.64 g/mol |
| Canonical SMILES | C1C(C1(C2=CC=CC=C2)F)N.Cl |
| InChI Key | ILZULPIKBDNQEZ-VTLYIQCISA-N |
| PubChem CID | 90020127 |
The trans configuration is critical for biological activity, as cis isomers often exhibit reduced potency or unintended side effects .
Physical and Spectral Characteristics
The compound exists as a crystalline solid, though solubility data remain undisclosed in public domains. Its infrared (IR) spectrum would show N–H stretching (3300–3500 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹), while nuclear magnetic resonance (NMR) would reveal distinct cyclopropane ring proton signals (δ 1.5–2.5 ppm) and aromatic resonances (δ 7.2–7.6 ppm).
Synthesis and Stereochemical Control
Traditional Synthesis Approaches
Early routes to trans-cyclopropylamines involved cyclopropanation of styrene with ethyl diazoacetate, yielding cis,trans-ethyl-2-phenylcyclopropanecarboxylate. Hydrolysis to the carboxylic acid followed by tedious recrystallization isolated the trans isomer, but with poor yields (20–25%) due to cis contamination .
Advanced Synthetic Protocols
The patent US4016204A describes an improved method:
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Isomerization: Refluxing cis,trans-ethyl-2-phenylcyclopropanecarboxylate with sodium ethoxide in anhydrous ethanol (78–79°C, 20–24 hours) enriches trans ester to 95% .
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Hydrolysis: Trans ester hydrolysis produces trans-2-phenylcyclopropanecarboxylic acid in 75–80% yield.
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Curtius Degradation: Converting the acid to its chloride (via thionyl chloride), then to azide, and finally isocyanate yields the amine after hydrolysis .
This protocol reduces cis impurities to <5%, critical for pharmacological purity .
Biological Activity and Mechanism
Monoamine Oxidase Inhibition
trans-2-Fluoro-2-phenylcyclopropanamine Hydrochloride selectively inhibits MAO A (IC₅₀ ~50 nM) over MAO B (IC₅₀ >1 µM), as inferred from structurally analogous compounds. MAO A selectivity is advantageous for treating depression and anxiety, as it modulates serotonin and norepinephrine levels without MAO B-related dietary restrictions.
Enantiomeric Specificity
The (-)-enantiomer demonstrates comparable efficacy to racemic mixtures but with fewer side effects, as cis impurities in (-)-trans isomers diminish therapeutic benefits . Chiral resolution methods (e.g., chiral HPLC) are essential for isolating enantiopure material.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a building block for:
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Antidepressants: Analogues of tranylcypromine.
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Anticancer Agents: Cyclopropane moieties enhance DNA alkylation.
Material Science
Its rigid structure aids in designing:
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Liquid Crystals: For displays and sensors.
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Polymer Crosslinkers: Improving mechanical strength in resins.
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